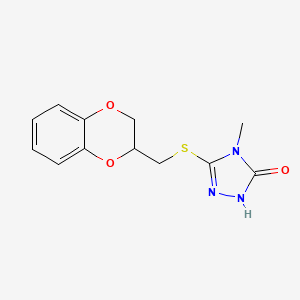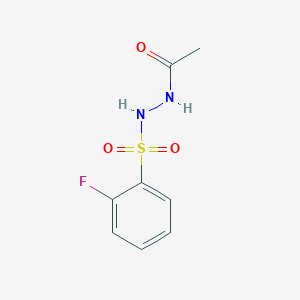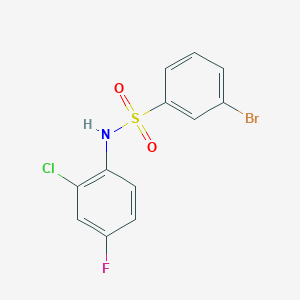
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, also known as BCB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. BCB is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Mécanisme D'action
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide works by binding to the active site of CAIX, thereby inhibiting its activity. This leads to a decrease in the pH of cancer cells, which can impair their ability to proliferate and metastasize. This compound has also been shown to induce apoptosis in cancer cells, which can further contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit CAIX, with little effect on other carbonic anhydrase isoforms. This selectivity is important, as it minimizes the potential for off-target effects and toxicity. This compound has also been shown to be well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is its selectivity for CAIX, which makes it a useful tool for studying the role of this enzyme in cancer biology. This compound can also be radiolabeled, which allows for imaging of CAIX expression in tumors. However, one limitation of this compound is its relatively low potency compared to other CAIX inhibitors. This can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide. One area of focus is the development of more potent analogs of this compound that can more effectively inhibit CAIX. Another area of focus is the development of this compound-based imaging agents that can be used for non-invasive diagnosis of CAIX-expressing tumors. Finally, there is ongoing research into the potential therapeutic applications of this compound in cancer therapy, including the development of combination therapies that target multiple pathways involved in tumor growth and metastasis.
Méthodes De Synthèse
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-bromo-5-chloro-2-methoxybenzenesulfonamide with various reagents. The most common method involves the reaction of the starting material with sodium hydride in dimethylformamide, followed by treatment with 5-chloro-2-methoxyaniline and then with hydrochloric acid. The resulting product is purified by recrystallization to yield this compound.
Applications De Recherche Scientifique
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has been studied for its potential applications in cancer therapy, as it has been shown to selectively inhibit CAIX, which is overexpressed in many types of cancer cells. CAIX plays a critical role in regulating the pH of cancer cells, and inhibition of this enzyme can lead to a decrease in tumor growth and metastasis. This compound has also been studied for its potential applications in imaging, as it can be radiolabeled and used as a diagnostic tool for imaging CAIX expression in tumors.
Propriétés
IUPAC Name |
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO3S/c1-19-12-7-6-9(15)8-11(12)16-20(17,18)13-5-3-2-4-10(13)14/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGFDUWIYIVLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate](/img/structure/B7638044.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)
![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)







